2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- 2-(2-methoxyphenyl)-N-(2-pyridinyl)acetamide
- 2-(2-methoxyphenyl)-N-(3-methyl-3-pyridinyl)acetamide
Uniqueness
2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI Key |
JDZLAKMOEZDJMI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.